Cas no 1339786-83-2 (5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a carboxylic acid group and a 4-fluoro-3-methylphenyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The fluorine atom enhances metabolic stability and bioavailability, while the oxadiazole ring contributes to strong binding interactions in target molecules. Its carboxylic acid functionality allows for further derivatization, enabling the synthesis of amides, esters, and other derivatives. This compound is particularly useful in the development of enzyme inhibitors, receptor modulators, and bioactive probes due to its balanced lipophilicity and polarity.
5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid structure
1339786-83-2 structure
Product Name:5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No:1339786-83-2
MF:C10H7FN2O3
MW:222.172585725784
CID:5843272
PubChem ID:63383042
Update Time:2025-06-14

5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-(4-fluoro-3-methylphenyl)-
    • 5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
    • AKOS012689272
    • EN300-1119742
    • 1339786-83-2
    • CS-0290951
    • 5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
    • Inchi: 1S/C10H7FN2O3/c1-5-4-6(2-3-7(5)11)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15)
    • InChI Key: NRUPVSVDHLSBDJ-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=C(F)C(C)=C2)=NC(C(O)=O)=N1

Computed Properties

  • Exact Mass: 222.04407025g/mol
  • Monoisotopic Mass: 222.04407025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 76.2Ų

Experimental Properties

  • Density: 1.415±0.06 g/cm3(Predicted)
  • Boiling Point: 408.0±55.0 °C(Predicted)
  • pka: 2.73±0.10(Predicted)

5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

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Additional information on 5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Comprehensive Overview of 5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1339786-83-2)

The compound 5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1339786-83-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a 1,2,4-oxadiazole core and a 4-fluoro-3-methylphenyl substituent, makes it a valuable intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential in modulating biological targets, particularly in the context of inflammation and metabolic disorders.

In recent years, the demand for fluorinated heterocycles like 5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has surged due to their enhanced bioavailability and metabolic stability. This aligns with the growing focus on precision medicine and targeted therapies, where such compounds play a pivotal role. The presence of the fluoro group in its structure is particularly noteworthy, as fluorination is a key strategy in modern medicinal chemistry to improve drug-like properties.

From a synthetic chemistry perspective, CAS No. 1339786-83-2 exemplifies the versatility of 1,2,4-oxadiazoles as scaffolds. These heterocycles are known for their stability and ability to engage in hydrogen bonding, making them ideal for designing enzyme inhibitors. The carboxylic acid moiety further enhances its utility, allowing for derivatization into esters, amides, or other functional groups. This adaptability has led to its exploration in crop protection formulations, where it may act as a precursor for novel pesticides with improved environmental profiles.

The compound's relevance extends to high-throughput screening (HTS) platforms, where researchers frequently inquire about its structure-activity relationships (SAR). Computational chemists are particularly interested in its electronic properties, as the oxadiazole ring's dipole moment influences molecular interactions. Recent publications have highlighted its potential in neurological disorder research, with some studies suggesting activity against specific protein kinases implicated in neurodegenerative diseases.

Environmental considerations are also shaping the discourse around 5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid. As regulatory bodies emphasize green chemistry principles, synthetic routes for this compound are being optimized to reduce hazardous byproducts. This aligns with frequent search queries about eco-friendly synthesis of fluorinated compounds. The 3-methylphenyl component introduces interesting steric effects that researchers are investigating for selective binding applications.

Analytical characterization of CAS No. 1339786-83-2 typically involves advanced techniques like LC-MS and NMR spectroscopy, topics that generate substantial interest in scientific forums. The compound's chromatographic behavior is frequently discussed, especially regarding method development for purity analysis. Its logP value and aqueous solubility are additional parameters of interest to formulators working on drug delivery systems.

In material science applications, the 1,2,4-oxadiazole ring system in this compound shows promise for developing organic electronic materials. The conjugated system and potential for π-stacking interactions make it a candidate for OLED components or molecular sensors. This multidisciplinary applicability explains why patent databases show increasing activity around derivatives of 5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid.

Quality control aspects of 1339786-83-2 remain a critical discussion point, with many researchers seeking information about reference standards and stability studies. The compound's sensitivity to light and temperature variations necessitates proper storage conditions, a practical consideration often queried by laboratory personnel. Recent advances in crystallization techniques have improved the availability of high-purity material for research purposes.

The future trajectory for 5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid appears promising, particularly in fragment-based drug discovery (FBDD). Its moderate molecular weight and balanced lipophilicity make it an attractive starting point for lead optimization programs. As the pharmaceutical industry continues to explore underexplored chemical space, compounds like this with privileged structures will likely maintain their strategic importance in medicinal chemistry pipelines.

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